2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure makes it a significant compound in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE involves several steps. One common method includes the reaction of allyl isothiocyanate with 4-methyl-1,2,4-triazole-3-thiol under basic conditions to form the intermediate compound. This intermediate is then reacted with N-cyclohexylacetyl chloride in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium azide or sodium cyanide
Scientific Research Applications
2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes in microorganisms, resulting in their death. In cancer cells, the compound may induce apoptosis by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE include:
- 2-[(4-ALLYL-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE
- 2-[(4-ALLYL-5-{[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-BROMOPHENYL)ETHANONE
- 2-[(4-ALLYL-5-{[(3,4-DICHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
These compounds share the triazole ring and similar substituents but differ in their specific functional groups, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c1-3-9-18-11(2)16-17-14(18)20-10-13(19)15-12-7-5-4-6-8-12/h3,12H,1,4-10H2,2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEGYMYYBBKXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC=C)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816349 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.